molecular formula C10H10ClNO2S B2668192 N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2305500-87-0

N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2668192
CAS No.: 2305500-87-0
M. Wt: 243.71
InChI Key: YEZAABBHPJMXKZ-UHFFFAOYSA-N
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Description

N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide can be compared with other thiophene derivatives:

    Similar Compounds: Examples include 3-chloro-4-methylthiophene, thiophene-2-carboxamide, and 2-oxoethyl thiophene derivatives.

    Uniqueness: The presence of the chloro and oxoethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-3-8(14)12-4-7(13)10-9(11)6(2)5-15-10/h3,5H,1,4H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZAABBHPJMXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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